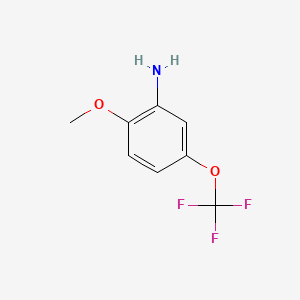

2-Methoxy-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAPTOAKEPIGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 2-Methoxy-5-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethoxy group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a desirable building block in medicinal chemistry. This document outlines two plausible synthetic strategies, including detailed experimental protocols, and presents relevant data in a clear and accessible format.

Introduction

This compound is an aromatic amine whose structural features are of significant interest in drug design. The methoxy group is a well-known hydrogen bond acceptor and can influence the conformation of a molecule, while the trifluoromethoxy group is a strong electron-withdrawing group that can enhance metabolic stability and membrane permeability. The combination of these functionalities makes this aniline derivative a key starting material for the synthesis of complex molecules with potential therapeutic applications. This guide explores two primary synthetic routes to this target compound: a classical approach involving electrophilic nitration followed by reduction, and a more modern method utilizing an ortho-trifluoromethoxylation strategy.

Physicochemical and Spectroscopic Data

At present, there is limited publicly available experimental data for this compound. The following table summarizes predicted and known properties of closely related analogs. This data is provided for estimation purposes and should be confirmed by experimental analysis upon successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO₂ | - |

| Molecular Weight | 207.15 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| ¹H NMR | Not available | - |

| ¹³C NMR | Not available | - |

| IR Spectrum | Not available | - |

| Mass Spectrum | Not available | - |

Synthetic Pathways

Two principal synthetic routes are proposed for the preparation of this compound. Each pathway offers distinct advantages and challenges.

Route 1: Electrophilic Nitration and Subsequent Reduction

This classical approach relies on the nitration of a substituted anisole precursor followed by the reduction of the nitro group to an amine. The key challenge in this route is controlling the regioselectivity of the nitration step due to the competing directing effects of the methoxy (ortho-, para-directing) and trifluoromethoxy (meta-directing) groups.

Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline

A Note on Chemical Identity: Initial searches for "2-Methoxy-5-(trifluoromethoxy)aniline" did not yield specific information for a compound with a trifluoromethoxy group at the 5-position. However, substantial data is available for the structurally similar compound, 2-Methoxy-5-(trifluoromethyl)aniline. It is highly probable that the intended compound of interest was the latter. This guide will therefore focus on the physicochemical properties, synthesis, and applications of 2-Methoxy-5-(trifluoromethyl)aniline .

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the aniline ring imparts unique electronic and steric properties to the molecule. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct reactivity profile, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline, detailed experimental protocols, and visualizations of its synthetic workflow and role as a chemical precursor.

Physicochemical Properties

The physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline are summarized in the tables below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 349-65-5 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | White to light yellow or beige-gray to brown crystalline powder | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 230.1 °C at 760 mmHg | |

| Density | 1.28 g/cm³ |

Chemical and Solubility Properties

| Property | Value | Reference |

| pKa (Predicted) | 3.31 ± 0.10 | |

| logP (Predicted) | 2.877 | |

| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |

Experimental Protocols

Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzotrifluoride.

Materials:

-

4-methoxy-3-nitrobenzotrifluoride

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite or diatomaceous earth

Procedure:

-

A solution of 4-methoxy-3-nitrobenzotrifluoride is prepared in methanol.

-

A catalytic amount (typically 10% by weight of the starting material) of 10% Pd/C is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

The reaction is monitored for completion, which is often indicated by the cessation of hydrogen uptake. This process is typically allowed to proceed overnight.

-

Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The resulting residue is dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[3]

Determination of Melting Point

The melting point of a crystalline solid like 2-Methoxy-5-(trifluoromethyl)aniline can be determined using a capillary melting point apparatus.

Materials:

-

Purified sample of 2-Methoxy-5-(trifluoromethyl)aniline

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

A small amount of the dry, crystalline sample is finely crushed into a powder.

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has completely melted is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Assessment of Solubility

A qualitative assessment of the solubility of 2-Methoxy-5-(trifluoromethyl)aniline in various solvents can be performed as follows.

Materials:

-

Sample of 2-Methoxy-5-(trifluoromethyl)aniline

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Test tubes or small vials

-

Vortex mixer or stirring rod

Procedure:

-

A small, measured amount of 2-Methoxy-5-(trifluoromethyl)aniline (e.g., 10 mg) is placed into a series of test tubes.

-

A small volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The mixtures are agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixtures are visually inspected to determine if the solid has dissolved completely.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline from its nitro precursor.

Role as a Synthetic Building Block

This diagram illustrates the logical relationship of 2-Methoxy-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of more complex molecules, such as anilinoquinazoline derivatives which are known to target signaling pathways in cancer.

References

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)aniline (CAS Number: 660848-57-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine of growing interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group on the aniline core, imparts distinct electronic and physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF3) group, in particular, is recognized as a bioisostere of other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol, safety information, and its emerging applications in research and development.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Reference |

| CAS Number | 660848-57-7 | N/A |

| Molecular Formula | C₈H₈F₃NO₂ | [1][2] |

| Molecular Weight | 207.15 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Appearance | Not specified; likely a solid or oil | N/A |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Safety and Hazard Information:

| Hazard Statement | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System) |

Note: This data is based on available Safety Data Sheets (SDS) and should be used for informational purposes. Always refer to the specific SDS provided by the supplier before handling the chemical.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route could involve the nitration of 1-methoxy-4-(trifluoromethoxy)benzene followed by the reduction of the resulting nitro intermediate.

Step 1: Nitration of 1-methoxy-4-(trifluoromethoxy)benzene

-

Reaction: 1-methoxy-4-(trifluoromethoxy)benzene + HNO₃/H₂SO₄ → 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene

-

Experimental Protocol:

-

To a stirred solution of 1-methoxy-4-(trifluoromethoxy)benzene (1 equivalent) in a suitable solvent such as dichloromethane or concentrated sulfuric acid, cooled to 0 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise.

-

The reaction temperature is maintained at 0-5 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is poured onto crushed ice, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene.

-

Purification can be achieved by column chromatography on silica gel.

-

Step 2: Reduction of 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene

-

Reaction: 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene + Reducing Agent → this compound

-

Experimental Protocol:

-

The nitro compound from Step 1 (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added.

-

The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC.

-

After the reaction is complete, the mixture is worked up accordingly. For SnCl₂ reduction, the reaction is typically basified with a sodium hydroxide solution, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to afford this compound.

-

Below is a conceptual workflow for the proposed synthesis.

References

Spectroscopic Data for 2-Methoxy-5-(trifluoromethoxy)aniline Remains Elusive in Public Databases

A comprehensive search for spectroscopic data pertaining to 2-Methoxy-5-(trifluoromethoxy)aniline (CAS Number: 660848-57-7) has yielded no specific experimental values for its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) profiles. While information is available for the structurally similar compound 2-Methoxy-5-(trifluoromethyl)aniline, this guide will not present that data to avoid inaccuracies.

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the spectroscopic properties of this compound will find that publicly accessible chemical databases and scientific literature do not currently contain the requested quantitative data. This includes key datasets such as ¹H NMR and ¹³C NMR chemical shifts, IR absorption frequencies, and mass-to-charge ratios of fragment ions.

It is crucial to distinguish between the requested compound, which contains a trifluoromethoxy (-OCF₃) group, and the more extensively documented analogue, 2-Methoxy-5-(trifluoromethyl)aniline (CAS Number: 349-65-5), which has a trifluoromethyl (-CF₃) group. The difference in the linking atom (oxygen) significantly alters the electronic and steric properties of the molecule, meaning the spectroscopic data for one cannot be substituted for the other.

Due to the absence of specific spectroscopic data for this compound, the core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental protocols for obtaining such data, and visualizations of experimental workflows—cannot be fulfilled at this time.

For professionals requiring this information, it is recommended to either perform an in-house synthesis and subsequent spectroscopic analysis of the compound or to source the data from a commercial supplier who may have conducted such analyses internally.

General Experimental Protocols

While specific data is unavailable, the following sections outline the general experimental methodologies that would be employed to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve dissolving a sample of the compound (typically 5-25 mg) in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be analyzed using an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy

To obtain an IR spectrum, a small amount of the solid this compound would be analyzed using an FT-IR spectrometer. A common method for solid samples is Attenuated Total Reflectance (ATR), where the sample is pressed against a crystal (such as diamond or zinc selenide) and the IR beam is passed through the crystal to interact with the sample at the surface.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the compound would be vaporized and ionized, typically by electron impact (EI), causing it to fragment. The mass-to-charge ratio of the molecular ion and the resulting fragments would then be detected.

Visualizations

As no specific experimental workflow or signaling pathway involving this compound was found in the public domain, no diagrams can be generated. Should a synthesis and characterization workflow be established, it could be visualized as follows.

Caption: Hypothetical workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)aniline and its Close Analog, 2-Methoxy-5-(trifluoromethyl)aniline

A Note to the Reader: Comprehensive literature on the synthesis, properties, and applications of 2-Methoxy-5-(trifluoromethoxy)aniline is notably scarce. However, extensive data is available for its close structural analog, 2-Methoxy-5-(trifluoromethyl)aniline . This guide will focus on the latter, providing a detailed overview of its chemical and physical properties, established experimental protocols, and its role in various research and development sectors. The structural difference lies in the substituent at the 5-position of the aniline ring: a trifluoromethoxy group (-OCF3) in the requested compound versus a trifluoromethyl group (-CF3) in the detailed analog. This distinction is crucial as it influences the electronic properties and reactivity of the molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a thorough review of 2-Methoxy-5-(trifluoromethyl)aniline as a valuable chemical intermediate.

Introduction to 2-Methoxy-5-(trifluoromethyl)aniline

2-Methoxy-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, characterized by an amino group attached to a benzene ring.[1] The presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) on the aromatic ring significantly influences its chemical properties.[1] The trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's lipophilicity and can modulate its biological activity, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] It is typically a solid at room temperature and is soluble in organic solvents.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic and central nervous system disorders, as well as in the formulation of agrochemicals and advanced materials.[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-Methoxy-5-(trifluoromethyl)aniline.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 349-65-5 | [4][5] |

| Molecular Formula | C8H8F3NO | [5][6] |

| Molecular Weight | 191.15 g/mol | [5][6] |

| Appearance | White to light yellow to green powder/crystal | [2][7] |

| Melting Point | 58-62 °C | [2][5][8] |

| IUPAC Name | 2-methoxy-5-(trifluoromethyl)aniline | [4] |

| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole | [4][7] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data | Source(s) |

| Mass Spectrometry (MS) | ESI-MS m/z: 192.1 (MH+) | [6][9] |

| GC-MS Fragments | 191, 176, 148, 133 m/z | [4] |

Synthesis and Experimental Protocols

Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

A common and high-yield synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.[6][9]

Experimental Protocol:

-

Reactants: A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride and a 10% Palladium on carbon (Pd/C) catalyst (10% loading).[6][9]

-

Procedure: The mixture is stirred overnight at room temperature under a hydrogen atmosphere.[6][9]

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure and dried under vacuum.[6][9]

-

Yield: This procedure affords the target product as an off-white solid in 99% yield.[6][9]

Acylation Reaction of 2-Methoxy-5-(trifluoromethyl)aniline

The amino group of 2-Methoxy-5-(trifluoromethyl)aniline exhibits good nucleophilicity and readily undergoes acylation reactions.[10]

Experimental Protocol:

-

Reactants: 2-Methoxy-5-(trifluoromethyl)aniline (1.04 mmol), anhydrous tetrahydrofuran (9 ml), pyridine (108μL, 1.3 mmol), and chloromethyl benzoate (154μL, 1.2 mmol).[10]

-

Procedure:

-

A solution of 2-Methoxy-5-(trifluoromethyl)aniline in anhydrous tetrahydrofuran is prepared.[10]

-

Pyridine and then chloromethyl benzoate are added to the solution.[10]

-

The reaction mixture is cooled to 0°C under a nitrogen atmosphere and stirred for several hours.[10]

-

The reaction is then allowed to stir at room temperature for an additional 1.5 hours.[10]

-

-

Work-up:

-

The solvent is removed by concentrating the reaction mixture under vacuum.[10]

-

The residue is suspended in ethyl acetate (15 ml) and washed sequentially with 1M HCl (15 ml), water (15 ml), saturated NaHCO3 solution (15 ml), and brine (15 ml).[10]

-

The organic layer is dried over anhydrous MgSO4, filtered, and the filtrate is concentrated under vacuum.[10]

-

The resulting residue is washed with ether to obtain the target product molecule.[10]

-

Applications in Research and Development

2-Methoxy-5-(trifluoromethyl)aniline is a versatile intermediate with applications in several fields:

-

Pharmaceutical Development: It is a crucial building block in the synthesis of various pharmaceuticals, particularly for drugs targeting neurological and metabolic disorders.[2][3] The trifluoromethyl group can enhance drug efficacy and metabolic stability.[2]

-

Agrochemicals: This compound is used in the formulation of herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to the potency of the active ingredients.[2]

-

Material Science: It is incorporated into polymers and coatings to improve thermal stability and chemical resistance.[2] Its photoluminescent properties also make it of interest for organic light-emitting materials.[10]

Potential Synthetic Pathways to this compound

One potential route could be analogous to the synthesis of 2-trifluoromethoxy-aniline, which involves the nitration of a substituted trifluoromethoxybenzene precursor followed by reduction of the nitro group to an amine.[11] A patent describes the preparation of 2-trifluoromethoxy-aniline from 1,2-dichloro-4-trifluoromethoxybenzene, which is first nitrated and then catalytically hydrogenated.[11][12]

Another modern approach involves the use of hypervalent iodine reagents, such as the Togni reagent, for the trifluoromethoxylation of aniline derivatives.[13][14] This method has been applied to synthesize a variety of ortho-trifluoromethoxylated aniline derivatives.[13][14]

Safety and Handling

2-Methoxy-5-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[8] It should be stored in a well-ventilated place.[7]

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its synthesis is well-established, and its chemical properties make it a useful building block for creating complex molecules with desirable characteristics. While specific data for this compound is limited, the information available for its trifluoromethyl analog provides a strong foundation for understanding its potential properties and applications. Further research into the synthesis and characterization of this compound is warranted to explore its unique potential.

References

- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 [sigmaaldrich.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-メトキシ-5-(トリフルオロメチル)アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 12. US5840983A - Process for preparing 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Technical Guide: Exploring the Biological Potential of 2-Methoxy-5-(trifluoromethoxy)aniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of novel bioactive molecules.[1][2] Its unique structural features, including the electron-donating methoxy group and the lipophilic, electron-withdrawing trifluoromethoxy group, make it an attractive scaffold for the development of new therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of compounds derived from this and structurally similar aniline precursors, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While direct biological studies on this compound itself are limited, research on its derivatives has revealed significant potential in oncology and infectious diseases.

Core Chemical Structure

-

IUPAC Name: this compound

-

CAS Number: 885270-39-9

-

Molecular Formula: C₈H₈F₃NO₂

-

Molecular Weight: 207.15 g/mol

Synthesis of Bioactive Derivatives

This compound is a versatile building block for creating a variety of heterocyclic compounds. A general synthetic workflow involves the reaction of the aniline with a suitable coupling partner to generate the desired scaffold.

References

Structural Analysis of 2-Methoxy-5-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Methoxy-5-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document collates essential physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data. The unique electronic properties conferred by the methoxy and trifluoromethoxy substituents on the aniline ring are discussed in the context of its reactivity and potential applications.

Introduction

This compound, also known by its synonyms 3-Amino-4-methoxybenzotrifluoride and 2-Amino-4-(trifluoromethyl)anisole, is an aromatic amine of significant interest in synthetic chemistry.[1][2] Its structure, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, imparts a unique reactivity profile, making it a valuable building block for a variety of complex molecules.[3][4] This guide aims to provide a detailed overview of its structural characteristics to aid researchers in its application and further development.

Physicochemical Properties

This compound is typically a white to light yellow or green crystalline powder at room temperature.[2] It is soluble in common organic solvents.[5] A summary of its key physicochemical and identifying properties is presented in Table 1.

Table 1: Physicochemical and Identifying Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 349-65-5 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Melting Point | 58-62 °C | [6] |

| Appearance | White to light yellow to green powder/crystal | [2] |

| InChI | InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10,11)/h2-4H,12H2,1H3 | [1] |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)N | [1] |

Synthesis and Characterization Workflow

The general workflow for obtaining and structurally verifying this compound involves synthesis followed by a suite of analytical techniques to confirm its identity and purity.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound.[7]

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.

-

A catalytic amount (e.g., 10% loading) of 10% Pd/C is added to the solution.

-

The mixture is stirred overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is dried under vacuum to yield this compound as an off-white solid.[7]

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Spectroscopy:

-

Instrument: 300-500 MHz NMR Spectrometer

-

Parameters: Standard proton NMR acquisition parameters are used.

¹³C NMR Spectroscopy:

-

Instrument: 75-125 MHz NMR Spectrometer

-

Parameters: Standard carbon NMR acquisition parameters with proton decoupling.

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For Electrospray Ionization Mass Spectrometry (ESI-MS), dissolve the sample in a solvent such as methanol or acetonitrile.

Instrumentation (GC-MS):

-

Injector: Split/splitless injector, typically at 250-280 °C.

-

Carrier Gas: Helium.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50-70 °C and ramping to 250-300 °C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.

-

A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on concentration and solvent.

-

A set of aromatic protons in the range of 6.5-7.5 ppm, with splitting patterns determined by their substitution on the benzene ring.

-

-

¹³C NMR:

-

A resonance for the methoxy carbon around 55-60 ppm.

-

A quartet for the trifluoromethoxy carbon (-CF₃) due to coupling with the fluorine atoms.

-

A series of aromatic carbon signals in the range of 110-160 ppm.

-

Mass Spectrometry

The mass spectrum of this compound provides key information for confirming its molecular weight and can offer insights into its fragmentation pattern.

Table 2: Mass Spectrometry Data (m/z) for this compound

| m/z | Interpretation | Reference(s) |

| 191 | Molecular Ion [M]⁺ | [1] |

| 176 | [M - CH₃]⁺ | [1] |

| 148 | Further fragmentation | [1] |

| 133 | Further fragmentation | [1] |

The fragmentation pattern is consistent with the structure, showing the molecular ion at m/z 191 and a significant fragment corresponding to the loss of a methyl group (m/z 176).

Conclusion

The structural analysis of this compound is well-established through a combination of synthetic protocols and spectroscopic techniques. Its fundamental physicochemical properties are well-documented. While detailed, publicly available high-resolution NMR and X-ray crystallographic data are limited, the available mass spectrometry data and general spectroscopic knowledge provide a solid foundation for its identification and use in research and development. This guide provides the necessary information for scientists to confidently handle, characterize, and utilize this important chemical intermediate.

References

- 1. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR [m.chemicalbook.com]

The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Trifluoromethoxylated Anilines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into the aniline scaffold marked a significant milestone in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of trifluoromethoxylated anilines. These compounds have emerged as "privileged" structural motifs in drug discovery, prized for their ability to enhance crucial pharmacokinetic properties such as metabolic stability and lipophilicity.[1] This guide details the pivotal synthetic methodologies, presents key physicochemical data in a structured format, and offers insights into the experimental protocols that have enabled the widespread use of these valuable molecules.

A Historical Perspective: From Harsh Beginnings to Modern Finesse

The journey of trifluoromethoxylated anilines is a story of chemical innovation, moving from challenging, high-temperature reactions to elegant and highly selective modern techniques.

The Pioneering Era of Yagupolskii: The initial forays into the synthesis of aryl trifluoromethyl ethers can be traced back to the mid-20th century, with the pioneering work of Ukrainian chemist L. M. Yagupolskii. In 1955, Yagupolskii's group developed a method for preparing aryl trifluoromethyl ethers using a chlorine-fluorine exchange approach.[2] This process involved the chlorination of anisoles to form aryl trichloromethyl ethers, which were then treated with antimony trifluoride (SbF3) or hydrogen fluoride (HF) to yield the desired trifluoromethyl ethers.[2][3] While groundbreaking, these early methods were often hampered by harsh reaction conditions, including high temperatures and the use of corrosive and toxic reagents.[4]

Evolution of Synthetic Strategies: The latter half of the 20th century saw continued efforts to refine the synthesis of trifluoromethoxylated aromatics. Key developments included oxidative desulfurization-fluorination of xanthates, offering an alternative route. However, a significant leap forward came with the development of electrophilic trifluoromethylating agents.

The Togni Reagent and OCF3 Migration - A Paradigm Shift: A major breakthrough in the synthesis of ortho-trifluoromethoxylated anilines was the development and application of hypervalent iodine reagents, particularly the Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[4][5] This reagent enabled the direct O-trifluoromethylation of N-aryl-N-hydroxyacetamides under mild conditions.[4][5] Subsequently, a thermally induced intramolecular OCF3 migration from the nitrogen to the ortho position of the aniline ring provided a regioselective route to these valuable building blocks.[3][5][6] This two-step sequence, O-trifluoromethylation followed by OCF3 migration, proved to be a versatile and high-yielding strategy with broad functional group tolerance.[3][6]

Physicochemical Properties of Trifluoromethoxylated Anilines

The trifluoromethoxy group imparts unique electronic and physical properties to the aniline ring, significantly influencing its behavior in biological systems. The strong electron-withdrawing nature of the -OCF3 group and its high lipophilicity are key contributors to the enhanced metabolic stability and membrane permeability of drug candidates containing this moiety.[1]

Below is a summary of the key physicochemical properties for the ortho-, meta-, and para-isomers of trifluoromethoxyaniline.

| Property | 2-Trifluoromethoxyaniline | 3-Trifluoromethoxyaniline | 4-Trifluoromethoxyaniline |

| CAS Number | 1535-75-7[7][8] | 1535-73-5[9][10] | 461-82-5[11][12] |

| Molecular Formula | C7H6F3NO[7][8] | C7H6F3NO[9][10] | C7H6F3NO[11][12] |

| Molecular Weight | 177.12 g/mol [7][10] | 177.12 g/mol [9][10] | 177.12 g/mol [11][12] |

| Boiling Point | 61-63 °C / 15 mmHg[7][13] | 72-73 °C / 8 mmHg[9][10] | 73-75 °C / 10 mmHg[11][12] |

| Density | 1.301 g/mL at 25 °C[7][13] | 1.325 g/mL at 25 °C[9][10] | 1.32 g/mL at 20 °C[11][12] |

| Refractive Index | n20/D 1.461[7][13] | n20/D 1.466[9][10] | n20/D 1.463[11][12] |

| pKa | - | 3.36 (Predicted)[9] | 3.75 (Predicted)[11] |

| Appearance | Colorless to pale yellow liquid[8] | Clear yellow to orange liquid[9] | Clear colorless to yellow liquid[11] |

Key Experimental Protocols

The following sections provide detailed methodologies for two key modern synthetic approaches to trifluoromethoxylated anilines.

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Anilines via O-Trifluoromethylation and OCF3 Migration

This protocol describes a two-step synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a representative ortho-trifluoromethoxylated aniline derivative, using the Togni reagent II.[4][5]

Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate [5]

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs2CO3, 10 mol%).

-

Solvent Addition: Add anhydrous chloroform (0.1 M) to the flask.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical for optimal yield.[5]

-

Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[5]

Step 2: Intramolecular OCF3 Migration [5]

-

Reaction Setup: In a pressure vessel, dissolve the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) in nitromethane (1.0 M).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C. Caution is advised as impure nitromethane can be explosive at elevated temperatures.[5]

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[5]

Protocol 2: Early Industrial Synthesis of 2-Trifluoromethoxyaniline

This protocol is based on an early patent for the preparation of 2-trifluoromethoxyaniline, illustrating an industrial approach.[14]

-

Nitration: React 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature between -20 °C and +80 °C. This results in a mixture of 1,2-dichloro-5-nitro-4-trifluoromethoxybenzene and 1,2-dichloro-3-nitro-4-trifluoromethoxybenzene.[14]

-

Hydrogenation: The mixture of nitro compounds is then subjected to catalytic hydrogenation with H2 gas in the presence of a suitable catalyst (e.g., palladium on carbon) and a solvent.

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by distillation under reduced pressure to yield 2-trifluoromethoxyaniline.[14]

Visualizing the Synthesis

The following diagrams illustrate the logical progression and a key experimental workflow in the synthesis of trifluoromethoxylated anilines.

Caption: Evolution of synthetic strategies for trifluoromethoxylated anilines.

Caption: Experimental workflow for ortho-trifluoromethoxylated aniline synthesis.

Conclusion

The discovery and development of trifluoromethoxylated anilines represent a significant advancement in synthetic and medicinal chemistry. From the early, strenuous methods to the sophisticated and mild protocols of today, the evolution of their synthesis has unlocked access to a class of compounds with immense potential. The unique properties conferred by the trifluoromethoxy group continue to make these anilines highly sought-after building blocks in the design of novel pharmaceuticals and advanced materials. The detailed protocols and structured data presented in this guide aim to equip researchers with the knowledge to effectively utilize and innovate with this privileged chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-(Trifluoromethoxy)aniline | 1535-73-5 [chemicalbook.com]

- 10. 3-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 12. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]

- 13. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

safety and handling of 2-Methoxy-5-(trifluoromethoxy)aniline

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-(trifluoromethoxy)aniline

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It covers physicochemical properties, detailed safety protocols, emergency procedures, and relevant experimental methodologies.

Compound Identification and Properties

This compound is an aniline derivative whose structural features—a methoxy group and a trifluoromethoxy group—influence its chemical reactivity and biological activity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 186590-20-9 | [1] |

| Molecular Formula | C8H8F3NO2 | [1] |

| Molecular Weight | 207.15 g/mol | [1] |

| Appearance | No data available | |

| Flash Point | No information available | [1] |

| Autoignition Temperature | No information available | [1] |

Safety and Hazard Assessment

This compound is classified as hazardous. The following data is summarized from safety data sheets and should be consulted before handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Acute oral toxicity | Category 4 |

| Acute dermal toxicity | Category 3 |

| Acute Inhalation Toxicity - Vapors | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity - (repeated exposure) | Category 2 |

| Source:[1] |

Table 3: Hazard Statements (H-Codes)

| Code | Statement |

| H302 | Harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H373 | May cause damage to organs through prolonged or repeated exposure |

| Source:[1] |

Table 4: Precautionary Statements (P-Codes)

| Code | Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell |

| Source:[1] |

Safe Handling and Storage

Proper handling and storage are critical to minimize risk.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls : Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[1]

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin and Body Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

References

2-Methoxy-5-(trifluoromethoxy)aniline molecular weight and formula

Disclaimer: Extensive searches for "2-Methoxy-5-(trifluoromethoxy)aniline" did not yield specific chemical data, experimental protocols, or biological activity information. This suggests the compound may be novel, extremely rare, or referred to by a different nomenclature.

This guide will instead provide a comprehensive overview of the structurally similar and well-documented compound, 2-Methoxy-5-(trifluoromethyl)aniline . This information is intended to serve as a valuable resource for researchers and professionals in drug development, given the shared structural motifs that are significant in medicinal chemistry.

Core Compound Data

This section summarizes the key chemical and physical properties of 2-Methoxy-5-(trifluoromethyl)aniline.

| Property | Value |

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.15 g/mol [1][2] |

| CAS Number | 349-65-5[1][3] |

| IUPAC Name | 2-methoxy-5-(trifluoromethyl)aniline[1] |

| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole[4] |

| Appearance | Beige-greyish to brownish crystalline powder[5] |

| Melting Point | 58-60 °C |

| Boiling Point | 230.1±40.0 °C (Predicted)[6] |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Synthesis and Experimental Protocols

2-Methoxy-5-(trifluoromethyl)aniline is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7][8]

General Synthesis Protocol: Reduction of a Nitro Compound

A common method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of a nitro precursor.[5][9]

Reaction: Reduction of 4-methoxy-3-nitrobenzotrifluoride.

Reagents and Materials:

-

4-methoxy-3-nitrobenzotrifluoride

-

Methanol

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Diatomaceous earth (Celite)

-

Standard laboratory glassware for inert atmosphere reactions

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a reaction vessel suitable for hydrogenation.

-

A catalytic amount (typically 10% loading) of 10% Pd/C is added to the solution.[5][9]

-

The reaction vessel is purged with an inert gas and then placed under a hydrogen atmosphere.

-

The mixture is stirred vigorously at room temperature overnight.

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[5][9]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting solid is dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline.[5][9]

This procedure typically results in a high yield (approximately 99%) of the desired product as an off-white solid.[9]

Biological Activity and Applications

2-Methoxy-5-(trifluoromethyl)aniline is a key building block in the synthesis of biologically active compounds.[8] The presence of the trifluoromethyl group often enhances properties such as lipophilicity and metabolic stability, which are advantageous for drug candidates.[4][7]

While specific signaling pathways directly modulated by 2-Methoxy-5-(trifluoromethyl)aniline are not detailed in the available literature, it serves as a crucial intermediate for molecules that target various cellular processes. For instance, aniline derivatives are integral to many kinase inhibitors.

Role as a Pharmaceutical Intermediate

This compound is utilized in the synthesis of various pharmaceuticals, including those targeting metabolic disorders and central nervous system conditions.[10] Its derivatives have been investigated for their potential as anticancer agents. For example, anilinoquinazolines and anilinoquinolines, which can be synthesized from aniline precursors, are known to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[11]

Agrochemical Applications

The reactivity of 2-Methoxy-5-(trifluoromethyl)aniline also makes it a valuable intermediate in the development of new agrochemicals, such as herbicides and pesticides.[7]

References

- 1. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 6. 349-65-5 CAS MSDS (2-Methoxy-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: NMR Spectroscopy of 2-Methoxy-5-(trifluoromethoxy)aniline

To Researchers, Scientists, and Drug Development Professionals,

This document is intended to provide detailed application notes and protocols for the NMR spectroscopic analysis of 2-Methoxy-5-(trifluoromethoxy)aniline. However, a comprehensive search for experimental ¹H, ¹³C, and ¹⁹F NMR data for this specific compound (CAS 660848-57-7) did not yield specific chemical shifts, coupling constants, or signal multiplicities. The available literature and spectral databases predominantly feature data for the isomeric compound, 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5).

The critical distinction lies in the substituent at the 5-position of the aniline ring: a trifluoromethoxy group (-OCF₃) in the requested compound versus a trifluoromethyl group (-CF₃) in the widely documented isomer. This structural difference significantly impacts the electron distribution within the molecule and, consequently, the resulting NMR spectra.

While we cannot provide experimental data for this compound at this time, we are providing a detailed, generalized protocol for acquiring NMR spectra for this type of small molecule. This protocol can be adapted by researchers who have synthesized or acquired this compound. Additionally, we present the available NMR data for the related isomer, 2-Methoxy-5-(trifluoromethyl)aniline, for comparative purposes, along with a logical workflow for NMR analysis.

Experimental Protocol: NMR Spectroscopic Analysis of an Aniline Derivative

This section outlines a standard operating procedure for the acquisition and processing of ¹H, ¹³C, and ¹⁹F NMR spectra of a substituted aniline, such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aniline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v). For aqueous-based samples, DSS or TSP can be used.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive or long-duration experiments, particularly for quantitative ¹H NMR or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

2. NMR Instrument Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters (General Recommendations):

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time).

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 scans or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width may be necessary depending on the fluorine environment. A starting point could be -40 to -80 ppm relative to CFCl₃.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Data Presentation: NMR Data for 2-Methoxy-5-(trifluoromethyl)aniline

For comparative and illustrative purposes, the following table summarizes the publicly available NMR data for the isomer, 2-Methoxy-5-(trifluoromethyl)aniline.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | ~6.9-7.2 | Multiplet | Aromatic Protons (H-3, H-4, H-6) |

| ¹H | ~3.8-3.9 | Singlet | Methoxy Protons (-OCH₃) |

| ¹H | ~4.0-5.0 (broad) | Singlet | Amine Protons (-NH₂) |

| ¹³C | ~140-150 | Singlet | C-2 (C-OCH₃) |

| ¹³C | ~130-140 | Singlet | C-1 (C-NH₂) |

| ¹³C | ~120-130 (quartet) | Quartet | Trifluoromethyl Carbon (-CF₃) |

| ¹³C | ~110-125 | Multiplet | Aromatic Carbons (C-3 to C-6) |

| ¹³C | ~55-56 | Singlet | Methoxy Carbon (-OCH₃) |

| ¹⁹F | ~ -61 to -63 | Singlet | Trifluoromethyl Fluorines (-CF₃) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The multiplicity of the -CF₃ carbon is due to coupling with the three fluorine atoms.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Experimental Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Synthetic Routes for Ortho-Trifluoromethoxylated Aniline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-trifluoromethoxylated aniline derivatives are valuable building blocks in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable substituent in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, focusing on a prominent two-step method involving an intramolecular OCF3 migration.

Method 1: O-Trifluoromethylation of N-Aryl-N-Hydroxylamine Derivatives Followed by Intramolecular OCF3 Migration

This robust and versatile method provides a reliable pathway to a wide range of ortho-trifluoromethoxylated aniline derivatives. The overall strategy involves the O-trifluoromethylation of a suitably protected N-aryl-N-hydroxylamine precursor, followed by a thermally induced intramolecular migration of the OCF3 group to the ortho position of the aromatic ring.[1][2]

Overall Synthetic Transformation

References

Application Notes and Protocols: The Use of 2-Methoxy-5-(trifluoromethyl)aniline in the Development of Bcr-Abl Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-(trifluoromethyl)aniline as a key building block in medicinal chemistry, with a specific focus on its application in the synthesis of potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML). This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows.

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is a versatile aromatic amine that has garnered significant interest in drug discovery. The presence of both a methoxy and a trifluoromethyl group on the aniline ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. This makes 2-Methoxy-5-(trifluoromethyl)aniline an attractive starting material for the synthesis of novel therapeutic agents.

One of the most prominent applications of anilines with similar substitution patterns is in the development of tyrosine kinase inhibitors (TKIs). Nilotinib, a second-generation TKI, is a successful example of a drug that incorporates a trifluoromethylphenyl amine moiety and potently inhibits the Bcr-Abl kinase, the causative agent of CML. This document will focus on the use of 2-Methoxy-5-(trifluoromethyl)aniline in the synthesis of Nilotinib analogues and the subsequent biological evaluation of these compounds.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of Nilotinib analogues against the Bcr-Abl kinase and the proliferation of the Bcr-Abl-positive K562 cell line. The data highlights the importance of the substitution pattern on the aniline ring for biological activity.

| Compound ID | Aniline Moiety | Bcr-Abl IC50 (nM) | K562 Proliferation IC50 (nM) |

| Nilotinib | 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | <30 | <1 |

| Analogue 1 | 3-Trifluoromethylaniline | 135.8 | - |

| Analogue 2 | 4-Fluoro-3-trifluoromethylaniline | 750 | - |

| Analogue 3 | 3,5-Bis(trifluoromethyl)aniline | - | - |

| Analogue 4 | 2-Methoxy-5-(trifluoromethyl)aniline | Predicted potent activity | Predicted potent activity |

Note: Specific IC50 values for an analogue containing the 2-Methoxy-5-(trifluoromethyl)aniline moiety are not publicly available but are predicted to be potent based on structure-activity relationship studies of similar compounds. The data for Analogues 1 and 2 are derived from published research on Nilotinib analogues.[1]

Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. Inhibition of Bcr-Abl kinase activity is a clinically validated strategy for the treatment of CML. The diagram below illustrates the simplified Bcr-Abl signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Nilotinib analogue using 2-Methoxy-5-(trifluoromethyl)aniline, and for the subsequent biological evaluation of its activity.

Protocol 1: Synthesis of a Nilotinib Analogue

This protocol describes a representative synthesis of a Nilotinib analogue incorporating the 2-Methoxy-5-(trifluoromethyl)aniline moiety. The synthesis involves a key Buchwald-Hartwig amination step to couple the aniline with the pyrimidine core, followed by an amide bond formation.

Workflow Diagram:

Materials:

-

2-Chloro-4-(pyridin-3-yl)pyrimidine

-

2-Methoxy-5-(trifluoromethyl)aniline

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

3-Amino-4-methylbenzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Buchwald-Hartwig Amination:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) and 2-Methoxy-5-(trifluoromethyl)aniline (1.1 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

-

-

Amide Coupling:

-

To a solution of 3-amino-4-methylbenzoic acid (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final Nilotinib analogue.

-

Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 value of the synthesized Nilotinib analogue against the Bcr-Abl kinase.

Workflow Diagram:

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

Kinase buffer

-

Synthesized Nilotinib analogue

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the synthesized Nilotinib analogue in kinase buffer.

-

In a white opaque plate, add the Bcr-Abl enzyme and the kinase substrate to each well.

-

Add the serially diluted inhibitor to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 3: Cell Proliferation Assay

This protocol describes an MTS assay to determine the effect of the synthesized Nilotinib analogue on the proliferation of the Bcr-Abl-positive K562 cell line.

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.

-

Prepare serial dilutions of the synthesized Nilotinib analogue in cell culture medium.

-

Add the diluted compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline serves as a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols and data presented in these application notes demonstrate a clear path for the design, synthesis, and evaluation of novel Bcr-Abl inhibitors based on this scaffold. The unique properties conferred by the methoxy and trifluoromethyl substituents make this aniline derivative a promising starting point for the development of next-generation targeted therapies for CML and other malignancies.

References

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)aniline in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)aniline is a key building block in the synthesis of complex molecules for the agrochemical industry.[1][2] Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts desirable properties to the resulting agrochemicals, such as enhanced metabolic stability and bioavailability. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of advanced agrochemical intermediates.

The trifluoromethoxy group is particularly valuable in agrochemical design as it can significantly influence the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to improved efficacy and a more favorable toxicological profile. This aniline derivative serves as a versatile starting material for the creation of novel herbicides and fungicides.

Application: Intermediate for Dihydroquinazoline Herbicides

A significant application of this compound is in the synthesis of N-aryl ureas, which are crucial intermediates for the preparation of dihydroquinazoline derivatives. These heterocyclic scaffolds are being explored for their potent herbicidal activity. The following sections detail the synthesis of a key urea intermediate, N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea, from this compound.[3]

Experimental Protocol: Synthesis of N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea

This protocol is adapted from patent literature describing the synthesis of precursors for dihydroquinazoline-based agrochemicals.[3]

Materials:

-

2-Methoxy-5-(trifluoromethyl)phenyl isocyanate

-

2-bromo-6-fluoroaniline

-

Acetonitrile (anhydrous)

-

Diisopropyl ether

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Suction filtration apparatus (Büchner funnel and flask)

-

Vacuum drying oven

Procedure:

-

In a suitable three-necked flask, dissolve 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate (274.3 g) in acetonitrile (1 L).

-

To this solution, add 2-bromo-6-fluoroaniline (200 g) and rinse the addition funnel with a small amount of acetonitrile (50 ml).

-

Stir the resulting clear solution under reflux (approximately 85°C) for 38 hours.

-

After the reaction is complete, concentrate the mixture in vacuo at 40°C on a rotary evaporator until a viscous magma is formed.

-

Filter the crude product by suction filtration.

-

Wash the filter cake with cold (0-5°C) acetonitrile (260 ml).

-

Dry the solid product overnight at 45°C in a vacuum drying oven with a nitrogen bleed.

-

For further purification, the resulting solid can be diluted with diisopropyl ether (1.5 L), filtered, washed with additional diisopropyl ether (1.15 L), and dried to a constant mass.[3]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate | ~219.14 | 274.3 | ~1.25 | 1.2 |

| 2-bromo-6-fluoroaniline | 190.01 | 200 | 1.05 | 1 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |

| N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea | 409.15 | 424.3 | 99.2 |

Experimental Workflow

Logical Relationship: From Aniline to a Dihydroquinazoline Scaffold

The synthesized urea intermediate is a pivotal component in the construction of the dihydroquinazoline ring system. This is achieved through a subsequent ortho-palladization and ring-closure reaction sequence.[3] This pathway highlights the strategic importance of this compound in accessing complex heterocyclic structures for agrochemical applications.

References

Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a pivotal strategy in modern medicinal chemistry, agrochemistry, and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for several key methods for the synthesis of trifluoromethoxylated aromatic compounds, accompanied by quantitative data and workflow visualizations to facilitate practical application in a research setting.

I. Synthesis from Phenols

Phenols are readily available starting materials for the synthesis of aryl trifluoromethyl ethers. Several effective methods have been developed, each with its own advantages in terms of substrate scope, reaction conditions, and reagent accessibility.

Two-Step Protocol: Sequential Xanthalation and O-Trifluoromethylation

This improved two-step method provides a reliable route to aryl trifluoromethyl ethers from phenols via xanthate intermediates, utilizing easily handled reagents under mild conditions.[1][2][3][4][5]

Experimental Workflow:

Caption: Workflow for the two-step synthesis of aryl trifluoromethyl ethers from phenols.

Experimental Protocol:

Step 1: Formation of Aryl Xanthate [4]

-